molecular formula C10H9N3O2 B173118 N-methyl-5-nitroquinolin-8-amine CAS No. 152810-27-0

N-methyl-5-nitroquinolin-8-amine

Cat. No. B173118
CAS RN: 152810-27-0
M. Wt: 203.2 g/mol
InChI Key: DPGGPHUMELSDSV-UHFFFAOYSA-N
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Description

“N-methyl-5-nitroquinolin-8-amine” is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 . It is also known by its IUPAC name, N-methyl-5-nitro-6-quinolinamine .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to “N-methyl-5-nitroquinolin-8-amine”, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . Another method involves the reduction of 3-nitro precursor using stannous chloride dihydrate in ethanol .


Molecular Structure Analysis

The molecular structure analysis of “N-methyl-5-nitroquinolin-8-amine” can be performed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Other methods include the microcrystal electron diffraction method (MicroED) and the use of automated structure determination tools .


Chemical Reactions Analysis

The chemical reactions involving “N-methyl-5-nitroquinolin-8-amine” can be analyzed using various methods. For instance, the compound can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-5-nitroquinolin-8-amine” include a molecular weight of 203.2 and a molecular formula of C10H9N3O2 . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthesis of Nitroquinoline Derivatives : N-methyl-5-nitroquinolin-8-amine and related compounds have been synthesized through various chemical reactions. For example, amination of nitroisoquinolines with liquid methylamine/potassium permanganate was explored, yielding mono- or bis(methylamino)-substituted nitro compounds, indicating potential in synthetic organic chemistry (Woźniak & Nowak, 1994).

  • Microwave-Assisted Nucleophilic Substitution : The synthesis of 8-amino analogues of nitroxoline, a pharmacologically significant compound, demonstrates the application of N-methyl-5-nitroquinolin-8-amine in medicinal chemistry. This involves the displacement of the cyanomethoxy group by various amines, highlighting its utility in drug synthesis (Štefane et al., 2012).

  • Synthesis of Antibacterial Agents : Research indicates the potential of N-methyl-5-nitroquinolin-8-amine derivatives in antibacterial applications. The synthesis and testing of 8-nitrofluoroquinolone derivatives showed promising antibacterial properties, particularly against S. aureus, suggesting its relevance in developing new antibiotics (Al-Hiari et al., 2007).

  • Vicarious Nucleophilic Amination : N-methyl-5-nitroquinolin-8-amine is also used in studies involving vicarious nucleophilic amination of nitroquinolines. This process has been applied to various nitroquinoline derivatives, producing amino products that are significant in the study of organic synthesis and potential pharmaceuticals (Szpakiewicz & Grzegożek, 2008).

  • Catalysis in Organic Synthesis : The compound's utility extends to catalysis, particularly in the amination of N-heteroaryl methyl ethers. This process facilitates the synthesis of aminopyridine and related heteroarenes, crucial in various chemical and pharmaceutical applications (Tobisu et al., 2012).

properties

IUPAC Name

N-methyl-5-nitroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-8-4-5-9(13(14)15)7-3-2-6-12-10(7)8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGPHUMELSDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968496
Record name N-Methyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-nitroquinolin-8-amine

CAS RN

5373-08-0
Record name N-Methyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5373-08-0
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